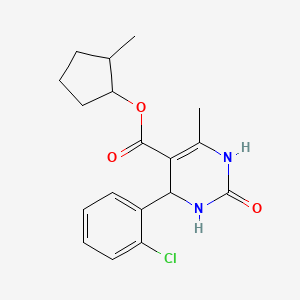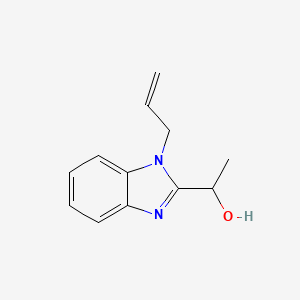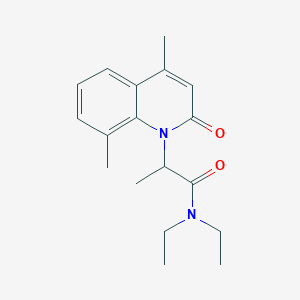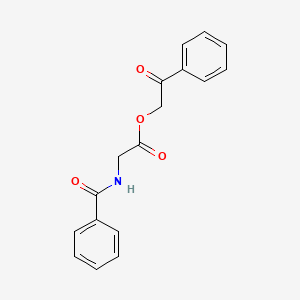![molecular formula C20H19N3O3S B4893713 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B4893713.png)
4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide, also known as MPSPB, is a chemical compound that has been extensively studied for its potential biological applications. This compound belongs to the family of sulfonylurea drugs, which are commonly used to treat diabetes by stimulating the release of insulin from pancreatic beta cells. However, MPSPB has been found to have a unique mechanism of action that sets it apart from other sulfonylureas and makes it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide involves binding to the SUR1 subunit of the KATP channel, which results in the inhibition of the channel's activity. This inhibition leads to the depolarization of the cell membrane and subsequent release of insulin. 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide has also been found to modulate the activity of various ion channels, including the voltage-gated potassium channel and the transient receptor potential channel.
Biochemical and Physiological Effects:
4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide has been found to have a number of biochemical and physiological effects. In addition to its ability to stimulate insulin release, it has been found to have anti-inflammatory and anti-tumor properties. It has also been shown to modulate the activity of various ion channels, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide in lab experiments is its well-characterized mechanism of action. This makes it a useful tool for investigating the role of the KATP channel in insulin release and other physiological processes. However, one limitation of using 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide. One area of interest is its potential as a therapeutic agent for the treatment of diabetes and other metabolic disorders. Another area of research is its anti-inflammatory and anti-tumor properties, which may have implications for the treatment of various diseases. Additionally, further studies are needed to better understand the mechanism of action of 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide and its effects on ion channels and other physiological processes.
Méthodes De Synthèse
The synthesis of 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide involves a multi-step process that starts with the reaction of 3-amino-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methylphenylamine to form the amide, which is further reacted with pyridine-3-carboxylic acid to form the final product.
Applications De Recherche Scientifique
4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on its ability to inhibit the activity of the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium channel (KATP) in pancreatic beta cells. This inhibition leads to the depolarization of the cell membrane and subsequent release of insulin. 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide has also been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
4-methyl-3-[(2-methylphenyl)sulfamoyl]-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-14-6-3-4-8-18(14)23-27(25,26)19-12-16(10-9-15(19)2)20(24)22-17-7-5-11-21-13-17/h3-13,23H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTHKZRZHVBJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)S(=O)(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-[(2-methylphenyl)sulfamoyl]-N-(pyridin-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-{[(4-iodophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4893634.png)
![5-{[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4893644.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4893650.png)

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B4893661.png)






![3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole](/img/structure/B4893702.png)
![2-fluoro-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4893707.png)
![1-chloro-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B4893725.png)